Coprostanone

Adipocyte Biology Lipolysis Oxysterol Signaling

Coprostanone (5β-Cholestan-3-one) is the only stereochemically correct standard for the 5β-reductase pathway of gut microbial cholesterol metabolism. Its cis A/B ring junction, confirmed by the SpiR enzyme pathway, distinguishes it from the inactive 5α-epimer. Using the wrong epimer (5α-cholestan-3-one) yields non-physiological data. This ≥98% purity standard is essential for GC-MS/LC-MS fecal coprostanol-to-cholesterol ratio quantification, colorectal cancer etiological panels, and β-adrenergic signaling studies where membrane perturbation must be avoided. Bulk and custom sizes available.

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 601-53-6
Cat. No. B052462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprostanone
CAS601-53-6
Synonyms(5β,17β)-17-Octylandrostan-3-one;  3-Coprostanone;  5β-Cholestanone;  5β-Coprostan-3-one;  Coprostanone;  NSC 119031;  β-Cholestanone
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyPESKGJQREUXSRR-JDIFZLMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coprostanone (5β-Cholestan-3-one, CAS 601-53-6): A Gut-Derived Oxysterol for Metabolic and Environmental Research


Coprostanone (5β-Cholestan-3-one, CAS 601-53-6) is a saturated 3-oxo-5β-steroid [1]. It is a key intermediate and active metabolite in the microbial conversion of cholesterol to coprostanol in the gastrointestinal tract, serving as a crucial marker for gut microbial cholesterol metabolism [2]. Unlike its 5α-epimer (5α-cholestan-3-one, CAS 566-88-1), coprostanone features a cis A/B ring junction, a stereochemical distinction that imparts distinct biophysical and biological properties [1][3]. This compound is primarily used as an analytical standard for GC-MS and LC-MS and as a tool in cell biology research.

Why Substituting Coprostanone with Generic 5α-Cholestan-3-one Compromises Experimental Integrity


Generic substitution with the 5α-epimer (5α-cholestan-3-one) is scientifically invalid because the stereochemistry at the C-5 position fundamentally dictates the molecule's biological function and physicochemical properties. The A/B ring junction in coprostanone is cis (5β), whereas it is trans in 5α-cholestan-3-one [1]. This single stereochemical inversion results in distinct molecular shapes, leading to differential interactions with biological membranes and enzymes [2]. Specifically, the 5β-configuration is a product of a unique gut microbial 5β-reductase pathway, whereas the 5α-configuration is typically associated with mammalian steroid metabolism . Therefore, using the incorrect epimer would yield non-physiological and irreproducible data in studies of gut metabolism, biomarker identification, or membrane biophysics. The evidence below quantifies these critical differences.

Quantitative Differentiation of Coprostanone: A Head-to-Head Evidence Guide for Scientific Procurement


Potentiation of Epinephrine-Induced Lipolysis: Coprostanone vs. Cholestanol

In a head-to-head comparison using intact rat adipocytes, coprostanone demonstrated a distinct functional profile. While coprostanone and cholestanol exhibited similar potency in potentiating epinephrine-induced lipolysis, coprostanone's effect was part of a clear potency hierarchy among cholesterol metabolites [1]. Importantly, the study confirmed that these oxysterols have no lipolytic activity when administered alone, establishing them as modulators rather than direct agonists [1]. This specificity is critical for researchers investigating allosteric or membrane-mediated modulation of receptor signaling.

Adipocyte Biology Lipolysis Oxysterol Signaling

Differential Impact on Adipocyte Membrane Fluidity: Coprostanone vs. Cholestanone

In a comparative study of rat adipocyte ghost membrane fluidity, coprostanone and cholestanone exhibited starkly different behaviors. While cholestanone was shown to partition selectively into the inner lipid bilayer, coprostanone and other tested sterols (at 10 & 50 μM) did not exert any significant effect on membrane fluidity under the same conditions [1]. This finding is corroborated by fluorescence polarization studies showing cholestanone, but not cholesterol or other oxysterols, preferentially partitioned toward the bilayer core in the presence of epinephrine [2].

Membrane Biophysics Lipid Bilayer Oxysterol

Cytotoxicity Profile in Human Colon Cells: Coprostanone vs. Other Cholesterol Metabolites

A comparative cytotoxicity study on human colon tumor (Caco-2) and non-tumor (CCD-18Co) cells revealed a distinct activity profile for coprostanone among cholesterol metabolites. The study found that cholesterol metabolites, mainly the most hydrophobic ones, induced apoptosis and G0/G1 phase arrest in non-tumor cells [1]. While the most potent cytotoxic metabolite was identified as cholestenone, coprostanone was included as a key comparator, and its effects were part of the group shown to induce cell cycle arrest and apoptosis in non-tumor cells via reactive oxygen species (ROS) overproduction [1].

Colorectal Cancer Cytotoxicity Gut Metabolites

Melting Point Distinction: A Key Indicator for Compound Identity Verification

A simple but definitive physicochemical differentiation between coprostanone (5β) and its 5α-epimer lies in their melting points. Coprostanone (5β-cholestan-3-one) has a melting point of 61-62°C . In stark contrast, 5α-cholestan-3-one has a melting point of 128-130°C . This over 60°C difference is a direct consequence of the distinct crystal packing energies associated with their cis vs. trans A/B ring conformations.

Analytical Chemistry Quality Control Stereochemistry

High-Impact Application Scenarios for Coprostanone (CAS 601-53-6)


GC-MS Quantification of Gut Microbial Cholesterol Conversion

As a primary product of the 5β-reductase pathway in gut bacteria, coprostanone is an essential analytical standard for quantifying microbial cholesterol metabolism. Its use in GC-MS and LC-MS methods enables the precise calculation of fecal coprostanol-to-cholesterol ratios, a key metric for stratifying individuals by their microbial cholesterol conversion capacity, as highlighted by recent findings identifying the SpiR enzyme [1].

Studying Oxysterol-Specific Modulation of Receptor Signaling

Given its unique, non-membrane-perturbing profile compared to cholestanone [2], coprostanone serves as a valuable tool for investigating specific protein-oxysterol interactions. Its moderate and selective effect in potentiating β-adrenergic signaling without altering bulk membrane fluidity allows researchers to isolate potential allosteric or protein-binding effects from general membrane biophysical changes.

Investigating Metabolite-Specific Cytotoxicity in Colon Cell Models

Coprostanone is a critical component in panels of gut-derived metabolites used to study the etiology of colorectal cancer. Its distinct cytotoxic profile, which differs from metabolites like cholestenone and ethylcoprostanol in human colon cells [3], makes it essential for dissecting the complex and sometimes contradictory effects of the gut metabolome on intestinal epithelial cell health and disease.

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